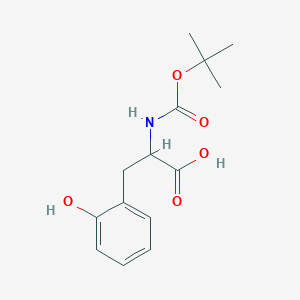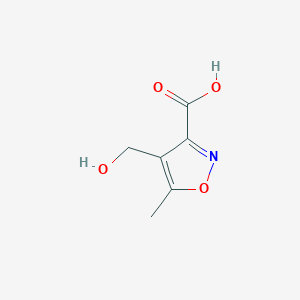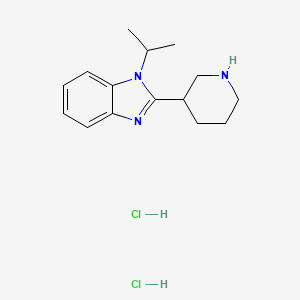
Boc-DL-o-tyrosine
描述
Boc-DL-o-tyrosine is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Boc-DL-o-tyrosine is a biochemical used in proteomics research . It is primarily used in the synthesis of multifunctional targets, particularly those involving amino functions . The primary targets of this compound are amino functions, which often occur in the context of multifunctional targets .
Mode of Action
This compound interacts with its targets through a process known as dual protection of amino functions . This involves the use of Boc-groups resulting from dual protection of amines and amides . The compound’s interaction with its targets results in the synthesis of products containing one or two Boc-groups .
Biochemical Pathways
This compound affects the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants . The affected pathways lead to the production of compounds such as tocopherols, plastoquinone, ubiquinone, and others .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can impact its bioavailability .
Result of Action
The result of this compound’s action is the production of tyrosine-based unnatural amino acids . These unnatural amino acids are produced in good yields and can be used in the synthesis of dipeptides, tripeptides, and tetrapeptides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . More research is needed to fully understand how these and other environmental factors influence the action of this compound .
生化分析
Biochemical Properties
Boc-DL-o-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used as a substrate in enzymatic reactions involving aminoacyl-tRNA synthetases (aaRS), which catalyze the aminoacylation of amino acids with the cognate tRNA . This interaction is crucial for the accurate incorporation of amino acids into proteins during translation. Additionally, this compound can be used in the synthesis of antioxidant dipeptides, such as Boc-Tyr-Ala, through carboxypeptidase-catalyzed reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis . This can lead to changes in protein properties and functions, which may impact cellular activities. Furthermore, high levels of tyrosine, including derivatives like this compound, have been associated with neurotoxicity and mitochondrial dysfunction in experimental models .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can act as a substrate for aminoacyl-tRNA synthetases, leading to the incorporation of tyrosine derivatives into proteins . Additionally, this compound can undergo enzymatic reactions that result in the formation of dipeptides, such as Boc-Tyr-Ala, which have antioxidant properties . These interactions can influence enzyme activity, protein synthesis, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. For example, the enzymatic synthesis of dipeptides involving this compound can be kinetically controlled, with reaction conditions optimized for maximum yield . Additionally, the temporal effects of tyrosine supplementation on physiological arousal and decision-making have been studied, showing that a single dose can reduce physiological arousal and influence cognitive processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that tyrosine administration can have dose-dependent effects on blood pressure in dogs, with higher doses leading to significant changes in blood pressure . Additionally, the combined oral and intravenous administration of tyrosine has been shown to maintain decreased systemic tyrosine levels in rats . These findings suggest that the dosage of this compound can influence its physiological effects and potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to tyrosine metabolism. In plants, tyrosine metabolism serves as a starting point for the production of diverse natural compounds, such as tocopherols, plastoquinone, and ubiquinone . The metabolic pathways of tyrosine in animals involve its conversion to catecholamines, thyroid hormones, and melanin . This compound can be metabolized through similar pathways, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. For instance, tyrosine and its derivatives can be transported by amino acid transporters and distributed to tissues where they are needed for protein synthesis and other metabolic processes .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Tyrosine derivatives, including this compound, can be localized to specific cellular compartments, such as mitochondria, endoplasmic reticulum, and peroxisomes . The localization of these compounds can be influenced by targeting signals and post-translational modifications, which direct them to specific organelles. This subcellular distribution can impact the compound’s interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSXAMSICCTNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)

![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)





![Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1463558.png)



![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)

